molecular formula C9H10BrN3 B13135945 5-Bromo-2-(isopropylamino)nicotinonitrile

5-Bromo-2-(isopropylamino)nicotinonitrile

Cat. No.: B13135945
M. Wt: 240.10 g/mol
InChI Key: PUCGQMKUNYVUBR-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile,5-bromo-2-[(1-methylethyl)amino]- is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structure, which includes a pyridine ring substituted with a bromine atom and an isopropylamino group. Its molecular formula is C9H10BrN3, and it has a molecular weight of approximately 241.1 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile,5-bromo-2-[(1-methylethyl)amino]- typically involves the reaction of 5-bromo-2-chloropyridine with isopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the substitution of the chlorine atom with the isopropylamino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile,5-bromo-2-[(1-methylethyl)amino]- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include pyridine oxides.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

3-Pyridinecarbonitrile,5-bromo-2-[(1-methylethyl)amino]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile,5-bromo-2-[(1-methylethyl)amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-pyridinecarbonitrile
  • 2-Bromo-5-cyanopyridine
  • 4-Bromo-2-cyanopyridine

Uniqueness

3-Pyridinecarbonitrile,5-bromo-2-[(1-methylethyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

5-bromo-2-(propan-2-ylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C9H10BrN3/c1-6(2)13-9-7(4-11)3-8(10)5-12-9/h3,5-6H,1-2H3,(H,12,13)

InChI Key

PUCGQMKUNYVUBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=C(C=N1)Br)C#N

Origin of Product

United States

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